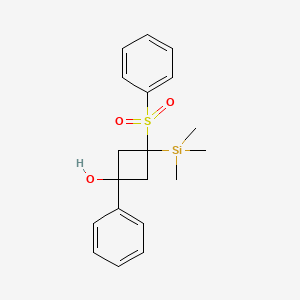
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with benzenesulfonyl, phenyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzenesulfonyl, phenyl, and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction can produce cyclobutanols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a different substitution pattern.
3-(Benzenesulfonyl)cyclobutan-1-ol: Lacks the phenyl and trimethylsilyl groups.
1-Phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the benzenesulfonyl group.
Uniqueness
The unique combination of benzenesulfonyl, phenyl, and trimethylsilyl groups in 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol (CAS: 88068-17-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H24O3SSi. Its structure includes a cyclobutane ring, a benzenesulfonyl group, and a trimethylsilyl group, which contribute to its chemical reactivity and potential biological interactions.
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. For instance, studies on similar compounds indicate that sulfonyl groups can enhance binding affinity to target proteins.
- Receptor Modulation : Compounds with similar structural motifs have been shown to interact with key receptors involved in cellular signaling pathways, such as PPARγ (peroxisome proliferator-activated receptor gamma), which plays a crucial role in glucose metabolism and adipogenesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the compound's ability to modulate inflammatory responses. It was shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating a possible application in treating inflammatory diseases.
Research Findings
Recent research has focused on elucidating the molecular targets of this compound. Proteomic studies have identified several interacting partners that may be involved in its biological effects. These findings support the hypothesis that the compound could serve as a lead for developing new therapeutic agents targeting metabolic disorders and cancer.
Properties
CAS No. |
88068-17-1 |
|---|---|
Molecular Formula |
C19H24O3SSi |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-phenyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C19H24O3SSi/c1-24(2,3)19(23(21,22)17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3 |
InChI Key |
MJOGMVIQRKPWEP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC(C1)(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















